Ethyl 4-aminothiophene-2-carboxylate
Overview
Description
Ethyl 4-aminothiophene-2-carboxylate is an organic compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . It belongs to the class of aminothiophenes, which are known for their diverse biological and chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminothiophene-2-carboxylate typically involves the Gewald reaction, a well-known method for producing aminothiophene derivatives. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as triethylamine (NEt3) and solvents like ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Gewald reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-aminothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
Ethyl 4-aminothiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-aminothiophene-2-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial properties could result from disrupting bacterial cell membranes or interfering with essential metabolic processes .
Comparison with Similar Compounds
Ethyl 4-aminothiophene-2-carboxylate can be compared with other aminothiophene derivatives, such as:
- Ethyl 2-aminothiophene-3-carboxylate
- Mthis compound
- Ethyl 2-aminothiophene-5-carboxylate
Uniqueness: What sets this compound apart is its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity. This unique structure allows for the formation of distinct derivatives with potentially novel properties .
Properties
IUPAC Name |
ethyl 4-aminothiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOPRNBFYSIVAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CS1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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